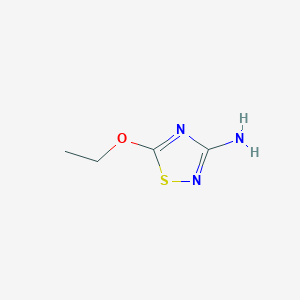

5-Ethoxy-1,2,4-thiadiazol-3-amine

CAS No.: 89124-90-3

Cat. No.: VC3777446

Molecular Formula: C4H7N3OS

Molecular Weight: 145.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89124-90-3 |

|---|---|

| Molecular Formula | C4H7N3OS |

| Molecular Weight | 145.19 g/mol |

| IUPAC Name | 5-ethoxy-1,2,4-thiadiazol-3-amine |

| Standard InChI | InChI=1S/C4H7N3OS/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7) |

| Standard InChI Key | IXAWHRSYSKUNOL-UHFFFAOYSA-N |

| SMILES | CCOC1=NC(=NS1)N |

| Canonical SMILES | CCOC1=NC(=NS1)N |

Introduction

Structural Characteristics and Identification

5-Ethoxy-1,2,4-thiadiazol-3-amine consists of a 1,2,4-thiadiazole core with an ethoxy group (-OCH₂CH₃) at position 5 and an amino group (-NH₂) at position 3. The thiadiazole ring itself contains one sulfur atom and two nitrogen atoms arranged in a 1,2,4 configuration, creating a heterocyclic structure with unique electronic properties.

Various chemical identifiers are used to characterize this compound, as shown in Table 1:

Table 1: Chemical Identifiers of 5-Ethoxy-1,2,4-thiadiazol-3-amine

| Identifier | Value |

|---|---|

| IUPAC Name | 5-ethoxy-1,2,4-thiadiazol-3-amine |

| Molecular Formula | C₄H₇N₃OS |

| CAS Registry Number | 89124-90-3 |

| InChI | InChI=1S/C4H7N3OS/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7) |

| InChI Key | IXAWHRSYSKUNOL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NC(=NS1)N |

| Alternative Names | 3-Amino-5-ethoxy-1,2,4-thiadiazole |

The molecular structure of 5-Ethoxy-1,2,4-thiadiazol-3-amine features a planar thiadiazole ring, which contributes to its ability to participate in various chemical interactions, including hydrogen bonding and π-π stacking. X-ray crystallographic studies of related thiadiazole compounds have shown that the thiadiazole ring typically exhibits planarity with minimal deviation from the corresponding square plane (r.m.s. deviation of about 0.003 Å) .

Physicochemical Properties

Understanding the physicochemical properties of 5-Ethoxy-1,2,4-thiadiazol-3-amine is crucial for predicting its behavior in different environments and for optimizing its use in various applications. Table 2 summarizes the key physicochemical properties of this compound:

Table 2: Physicochemical Properties of 5-Ethoxy-1,2,4-thiadiazol-3-amine

| Property | Value |

|---|---|

| Molecular Weight | 145.19 g/mol |

| Physical State at Room Temperature | Solid |

| Density | 1.342 g/cm³ |

| Boiling Point | 263.3°C at 760 mmHg |

| Flash Point | 113°C |

| LogP | 1.10 |

| Polar Surface Area (PSA) | 89.27 Ų |

| Index of Refraction | 1.587 |

| Predicted Collision Cross Section [M+H]⁺ | 127.0 Ų |

| Predicted Collision Cross Section [M+Na]⁺ | 137.2 Ų |

The moderate lipophilicity (LogP ≈ 1.10) of 5-Ethoxy-1,2,4-thiadiazol-3-amine indicates a balanced distribution between aqueous and lipid phases, which is advantageous for biological applications as it suggests good membrane permeability while maintaining reasonable water solubility. The polar surface area of approximately 89.27 Ų further indicates the compound's potential for hydrogen bonding and other polar interactions .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 5-Ethoxy-1,2,4-thiadiazol-3-amine. This section discusses the major synthetic routes, reaction conditions, and considerations for both laboratory-scale and industrial production.

Laboratory Synthesis

The laboratory synthesis of 5-Ethoxy-1,2,4-thiadiazol-3-amine typically involves the reaction of ethyl hydrazinecarbothioamide with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

A related approach for synthesizing thiadiazole derivatives involves the cyclocondensation of thiosemicarbazide derivatives with ethoxy-substituted precursors. For example, the synthesis of 2-amino-5-ethoxy-1,3,4-thiadiazole (an isomer of our target compound) has been reported with an 80% yield using cyanogen bromide for the cyclization reaction .

Another synthetic route involves the reaction of ethyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives in absolute ethanol with the addition of triethylamine as a base. The mixture is stirred at room temperature for several hours to yield the desired thiadiazole derivative.

Table 3: Optimized Reaction Conditions for Thiadiazole Synthesis

| Parameter | Value/Description |

|---|---|

| Solvent | Anhydrous dioxane or ethanol |

| Temperature | 80°C |

| Base | Triethylamine |

| Reaction Time | 40-60 minutes |

| Purification Method | Recrystallization from ethanol |

| Typical Yield | 55-80% |

Industrial Production

Industrial production of 5-Ethoxy-1,2,4-thiadiazol-3-amine typically employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis, can be employed to reduce reaction times and minimize waste.

Key considerations for industrial production include:

-

Optimization of reaction parameters (temperature, solvent, concentration) to maximize yield and minimize by-products

-

Selection of appropriate catalysts to enhance reaction rates and selectivity

-

Development of efficient purification methods to ensure high product purity

-

Implementation of safety measures for handling potentially hazardous reagents

-

Adoption of environmentally friendly processes to reduce waste and environmental impact

Chemical Reactions

5-Ethoxy-1,2,4-thiadiazol-3-amine undergoes various chemical reactions due to the presence of the thiadiazole ring and the functional groups attached to it. This section discusses the major types of reactions, reagents, conditions, and products formed.

Oxidation Reactions

The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The oxidation typically occurs at the sulfur atom in the thiadiazole ring.

Common Reagents and Conditions:

-

Hydrogen peroxide in acetic acid

-

m-Chloroperbenzoic acid in dichloromethane

-

Potassium permanganate in basic conditions

The major products formed from oxidation reactions are sulfoxides and sulfones, which have different physicochemical properties compared to the parent compound.

Reduction Reactions

Reduction of 5-Ethoxy-1,2,4-thiadiazol-3-amine can lead to the formation of thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

-

Lithium aluminum hydride in diethyl ether

-

Sodium borohydride in ethanol

-

Catalytic hydrogenation using palladium or platinum catalysts

Substitution Reactions

The ethoxy group at position 5 of 5-Ethoxy-1,2,4-thiadiazol-3-amine can be replaced with other functional groups through nucleophilic substitution reactions. Similarly, the amino group at position 3 can participate in various reactions, including acylation, to form more complex derivatives.

Common Reagents and Conditions:

-

Sodium hydride and alkyl halides in dimethylformamide for alkylation

-

Acetic anhydride or acid chlorides for acylation of the amino group

-

Nucleophiles like amines or thiols under basic conditions

For example, the reaction of 5-amino-2-ethoxy-1,3,4-thiadiazole (an isomer of our target compound) with benzoyl chloride in the presence of triethylamine at 80°C in anhydrous dioxane yields N-(5-ethoxy-1,3,4-thiadiazol-2-yl)benzamide, a derivative with potential biological activities .

Biological Activities

Thiadiazole derivatives, including those structurally related to 5-Ethoxy-1,2,4-thiadiazol-3-amine, have demonstrated various biological activities, making them valuable candidates for pharmaceutical development.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial effects against various pathogens. Studies have shown that compounds containing the thiadiazole ring demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as against fungal pathogens .

Table 4: Antimicrobial Activity of Selected Thiadiazole Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 25-62.5 |

| Escherichia coli | 31.25-64 |

| Pseudomonas aeruginosa | 62.5-128 |

| Aspergillus niger (fungal) | 25-50 |

Research has shown that halogenated derivatives of thiadiazoles (particularly those containing chloro and fluoro substituents) exhibit enhanced antibacterial activity against S. aureus and E. coli strains and antifungal activity against A. niger with MIC values as low as 25 μg/mL .

Additionally, some nitrophenoxymethyl-1,3,4-thiadiazole derivatives have shown good activity (zone of inhibition of 15–19 mm) against Salmonella typhi and E. coli strains at concentrations of 500 μg/disk .

Anticancer Properties

Thiadiazole derivatives have shown promising anticancer activities in various in vitro studies. The anticancer mechanism of these compounds often involves:

-

Induction of apoptosis in cancer cells

-

Interference with critical cell signaling pathways

-

Inhibition of specific enzymes involved in cancer cell proliferation

-

Reduction of cell viability in various cancer cell lines

For instance, certain thiadiazole derivatives have been shown to reduce cell viability in cancer cell lines such as LoVo and MCF-7. Specific derivatives demonstrated a reduction in cell viability below 50% at concentrations of 200 μM after 24 hours of treatment.

Antileishmanial Activity

Some thiadiazole derivatives have demonstrated activity against Leishmania parasites, which cause leishmaniasis, a significant neglected tropical disease. Research has shown that 5-(5-nitrofuran-2-yl) and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines bearing acyclic amines at the C-2 position of the thiadiazole ring exhibit in vitro activity against both promastigote and amastigote forms of Leishmania major .

The most active derivatives in this class were hydroxypropylamino- and methoxypropylamino- analogs of 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole, which demonstrated high selectivity indices (SI >12) .

Research Applications

5-Ethoxy-1,2,4-thiadiazol-3-amine and related thiadiazole derivatives have found applications in various research fields, from medicinal chemistry to materials science.

Chemical Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical transformations, making it useful in the development of novel materials and pharmaceuticals.

Key applications in chemical synthesis include:

-

Building block for synthesizing complex heterocycles

-

Precursor for drug development and optimization

-

Development of materials with unique properties

Pharmaceutical Development

The biological activities of thiadiazole derivatives make them promising candidates for pharmaceutical development. Research in this area focuses on:

-

Development of new antimicrobial agents to combat resistant pathogens

-

Design of anticancer drugs targeting specific cellular pathways

-

Creation of antiparasitic compounds for neglected tropical diseases

-

Synthesis of anti-inflammatory and antioxidant agents

For example, 5-amino-3-[(2′-hydroxyethoxy)methyl]-1,3,4-thiadiazol-2-one, which is synthesized using 2-amino-5-ethoxy-1,3,4-thiadiazole as an intermediate, has been investigated for potential medicinal applications .

Materials Science

The unique structural features of thiadiazole compounds contribute to their potential applications in materials science. Properties such as thermal stability and conductivity make them suitable for applications in electronics and other high-performance material sectors.

Comparison with Similar Compounds

To better understand the properties and reactivity of 5-Ethoxy-1,2,4-thiadiazol-3-amine, it is useful to compare it with other thiadiazole derivatives and isomers.

Comparison with Thiadiazole Isomers

Thiadiazole can exist in different isomeric forms, each with distinct properties due to the different arrangement of nitrogen and sulfur atoms in the five-membered ring:

Table 5: Comparison of Different Thiadiazole Isomers

| Isomer | Arrangement of Heteroatoms | Key Characteristics |

|---|---|---|

| 1,2,3-Thiadiazole | N atoms at positions 1 and 2 | Different electronic distribution |

| 1,2,5-Thiadiazole | N atoms at positions 1 and 2 | Different reactivity pattern |

| 1,3,4-Thiadiazole | N atoms at positions 1 and 3 | Common in pharmaceutical compounds |

| 1,2,4-Thiadiazole | N atoms at positions 2 and 4 | Our target compound's scaffold |

The 1,2,4-thiadiazole structure in 5-Ethoxy-1,2,4-thiadiazol-3-amine is unique due to the specific arrangement of heteroatoms, which imparts distinct electronic properties and reactivity to the compound.

Comparison with Related Derivatives

5-Ethoxy-1,2,4-thiadiazol-3-amine can be compared with other thiadiazole derivatives that have different substituents at positions 3 and 5:

Table 6: Comparison of 5-Ethoxy-1,2,4-thiadiazol-3-amine with Related Compounds

| Compound | Structure | Key Differences |

|---|---|---|

| 5-Ethoxy-1,2,4-thiadiazol-3-amine | CCOC1=NC(=NS1)N | Reference compound |

| 5-Ethoxy-1,3,4-thiadiazol-2-amine | Different isomer | Different arrangement of N atoms |

| 5-Amino-1,2,4-thiadiazol-3-one | Contains a C=O group | Different reactivity profile |

| 5-Ethoxy-1,2,4-thiadiazole-3-carboxylic acid | Contains a COOH group | Increased acidity, different solubility |

| (2Z)-(5-amino-1,2,4-thiadiazol-3-yl)(ethoxyimino)acetic acid | More complex structure | Different biological activity profile |

The presence of the ethoxy group at position 5 in 5-Ethoxy-1,2,4-thiadiazol-3-amine enhances its lipophilicity compared to other derivatives, potentially affecting its membrane permeability and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume